2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a 3-chlorophenylamino substituent at the 2-position of the central thiazole ring and a 1,3-thiazol-2-yl acetamide group at the 4-position. Such thiazole-acetamide hybrids are of significant interest in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes (e.g., cyclooxygenase, laccase) and receptors (e.g., beta-3 adrenergic) .
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS2/c15-9-2-1-3-10(6-9)17-14-18-11(8-22-14)7-12(20)19-13-16-4-5-21-13/h1-6,8H,7H2,(H,17,18)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJMBZLFBPCGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)acetamide (CAS Number: 1040657-60-0) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic potential based on diverse research findings.
- Molecular Formula : C₁₉H₁₇ClN₄O₂S
- Molecular Weight : 400.9 g/mol
- Structure : The compound contains a thiazole ring and an acetamide moiety, contributing to its biological activity.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Related Thiazole Derivative | Mycobacterium tuberculosis | 16 µg/mL | Inhibition of DNA synthesis |
These findings suggest that the compound may disrupt bacterial cell wall synthesis and inhibit DNA replication, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in various studies. For example, compounds with similar structures have been tested against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).
| Study | Cell Line | Concentration Tested | Viability (%) |
|---|---|---|---|
| Study on Thiazole Derivatives | A549 | 100 µM | 47% viability after treatment |
| Study on Thiazole Derivatives | Caco-2 | 100 µM | 39.8% viability after treatment |
These results indicate that the compound can significantly reduce cell viability in certain cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported the synthesis of novel thiazole derivatives that exhibited broad-spectrum antimicrobial activity against drug-resistant strains of bacteria and fungi. The derivatives showed promising results with low MIC values against Staphylococcus aureus and Candida albicans .
- Cytotoxicity Testing : In vitro studies have assessed the cytotoxic effects of thiazole derivatives on human cell lines. One study found that specific substitutions on the thiazole ring enhanced cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .
- Mechanistic Insights : Research has indicated that the mechanism of action for these compounds involves interference with cellular processes such as protein synthesis and apoptosis induction in cancer cells, which may be attributed to their ability to interact with specific cellular targets .
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)acetamide can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- A study demonstrated that thiazole-based compounds effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activities. The specific compound has shown potential against a range of pathogens:
- Research indicates that it exhibits inhibitory effects on Gram-positive and Gram-negative bacteria as well as antifungal activity against certain strains .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Some thiazole derivatives have been reported to reduce inflammation in various models:
- In vivo studies have shown that these compounds can decrease levels of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of a series of thiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation with IC50 values significantly lower than traditional chemotherapeutics .
Case Study 2: Antimicrobial Activity
A publication in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of various thiazole compounds against clinical isolates of bacteria. The study found that the compound showed promising activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Differs in the substitution pattern on the phenyl ring (2,6-dichloro vs. 3-chloro).
- Properties: The 2,6-dichloro substitution creates steric hindrance, reducing rotational freedom of the phenyl ring. Crystallographic studies reveal a dihedral angle of 79.7° between the phenyl and thiazole rings, compared to smaller angles in monosubstituted analogs .
- Synthesis: Prepared via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole .
N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide
- Structure: Replaces chlorine with fluorine at the anilino position.
- Properties: Fluorine’s electronegativity enhances dipole interactions but reduces lipophilicity compared to chlorine.
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Modifications to the Acetamide Side Chain
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide)
- Structure: Features a hydroxy-phenylethylaminoethyl group instead of a thiazol-2-yl group.
- Activity : Acts as a beta-3 adrenergic agonist (EC₅₀ = 22 nM) for overactive bladder treatment, highlighting how bulkier substituents can modulate receptor specificity .
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)
Crystallographic and Hydrogen-Bonding Profiles
- Target Compound : Predicted to form intermolecular N–H⋯N hydrogen bonds similar to 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which adopts a 1D chain structure along the [100] axis .
- N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine : Lacks the acetamide side chain but shows N–H⋯S hydrogen bonding, stabilizing a 2D sheet architecture .
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves coupling a thiazole-amine intermediate with a chloroacetyl derivative. For example:
React 2-amino-5-(3-chlorophenyl)thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C .
Purify via recrystallization from ethanol-DMF mixtures.
Key optimizations include stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride), solvent choice (dioxane for solubility), and temperature control to avoid side reactions. Carbodiimide-mediated coupling (e.g., EDC·HCl in dichloromethane) is also effective for analogous acetamides .
Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing 1D chains) .
- Spectroscopy : Use /-NMR to verify substituent positions (e.g., thiazole protons at δ 6.8–7.5 ppm) and FT-IR for amide C=O stretches (~1650 cm) .
- HPLC/LC-MS : Assess purity (>95%) and molecular weight confirmation via ESI-MS .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with thiazole derivatives’ known activities:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria) .
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods improve the efficiency of synthesizing and optimizing this compound?
- Methodological Answer :
- Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
- Machine learning : Train models on PubChem data to predict optimal solvents/catalysts.
- ICReDD framework : Integrate computational predictions with high-throughput experimentation to reduce trial-and-error cycles .
Q. What structural features of this compound influence its bioactivity, and how can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Dihedral angle analysis : Correlate torsion angles (e.g., ~80° between thiazole and aryl rings) with membrane permeability .
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO) or donating (–OCH) groups on the phenyl ring and test activity shifts .
- 3D-QSAR : Build CoMFA/CoMSIA models using bioactivity data from analogs .
Q. How should researchers address contradictions in reported biological data for thiazole-acetamide derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) across studies .
- Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., fixed exposure time, controlled DMSO concentrations).
- Off-target profiling : Use proteome-wide screens (e.g., CETSA) to identify non-specific interactions .
Analytical and Technical Questions
Q. What chromatographic techniques are recommended for purifying this compound?
- Methodological Answer :
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 70:30 → 50:50).
- Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
Q. How can hydrogen-bonding interactions in the crystal lattice inform drug formulation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
